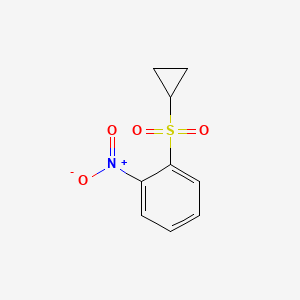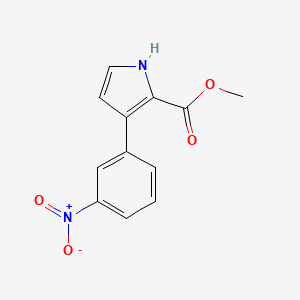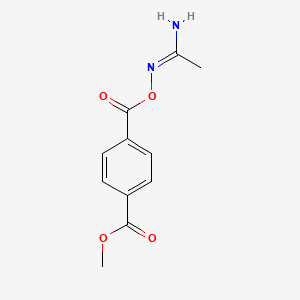
2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazine derivative with a carbon disulfide derivative, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.
科学的研究の応用
Chemistry
In chemistry, 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with thiadiazole rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole would depend on its specific biological target. Generally, thiadiazole compounds can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-(3-Methoxy-4-pyridyl)-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both the amino group and the methoxy-pyridyl group, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C8H8N4OS |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
5-(3-methoxypyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-6-4-10-3-2-5(6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChIキー |
FAWSHRPCVJPVEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
